molecular formula C30H50O3 B14275681 1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one CAS No. 141392-40-7

1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one

Cat. No.: B14275681
CAS No.: 141392-40-7
M. Wt: 458.7 g/mol
InChI Key: NUQFWACQWYGXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one is an organic compound characterized by a phenyl ring substituted with a 5,5-dimethyl-1,3-dioxane moiety and an octadecanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, influencing biological processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one is unique due to its combination of a 5,5-dimethyl-1,3-dioxane ring with a long octadecanone chain, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

141392-40-7

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

1-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]octadecan-1-one

InChI

InChI=1S/C30H50O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(31)26-20-22-27(23-21-26)29-32-24-30(2,3)25-33-29/h20-23,29H,4-19,24-25H2,1-3H3

InChI Key

NUQFWACQWYGXGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)C2OCC(CO2)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.